(S)-Ketorolac

Descripción general

Descripción

Synthesis Analysis

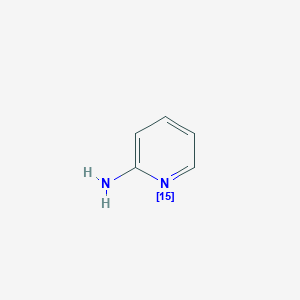

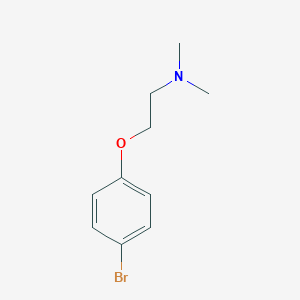

The synthesis of (S)-Ketorolac has been improved over time to enhance yield and reduce costs. Initially, Ketorolac is synthesized from pyrrole through a series of reactions, including benzoylation, N-hydrocarbylation, and C-hydrocarbylation, leading to an intermediate compound that undergoes cyclization and hydrolysis to produce Ketorolac with an overall yield of approximately 50.1% (Hua, 2002). Furthermore, a novel synthetic protocol has been developed involving asymmetric gold(I)-catalyzed cyclization of allyl alcohol with a pyrrole ring core, achieving high enantiomeric excess (ee) (Sasaki et al., 2020).

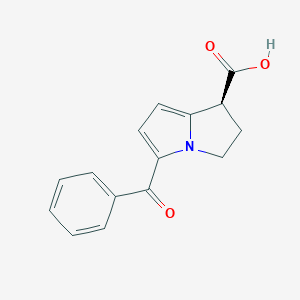

Molecular Structure Analysis

The molecular structure and spectroscopic properties of Ketorolac have been thoroughly investigated using various techniques, including FT-IR, FT-Raman, NMR, and UV-Visible spectroscopy. Computational methods, such as DFT, have been employed to optimize the molecular geometry and calculate vibrational frequencies, providing insight into the compound's electronic structure and chemical reactivity (Amul et al., 2020).

Chemical Reactions and Properties

Ketorolac exhibits ionophoretic properties for calcium ions, indicating its ability to induce mitochondrial Ca++ release without affecting the internal negative membrane potential or oxidative phosphorylation, showcasing a unique aspect of its chemical behavior (Chávez et al., 1993).

Physical Properties Analysis

The formulation and physicochemical characterization of buccoadhesive films containing Ketorolac have been explored, highlighting the influence of preparation methods, polymer types, and ratios on the physical and mechanical properties of the films. This study provides detailed insights into the physical attributes of Ketorolac formulations (Alanazi et al., 2007).

Chemical Properties Analysis

Quantum chemical analysis, molecular docking, and ADMET predictions have been conducted to understand Ketorolac's physicochemical properties better. These studies reveal its biochemical activity potential and provide a foundation for designing new analgesic agents (Moniruzzaman et al., 2018).

Aplicaciones Científicas De Investigación

Oncological Outcome Improvement : Ketorolac is used during surgery for high-risk breast cancer patients as it shows promise in improving postoperative oncological outcomes (Forget et al., 2013).

Pain Management : It serves as an alternative to opioids for moderating severe postsurgical pain, treating acute musculoskeletal and other pain states, and managing ocular inflammatory conditions (Buckley & Brogden, 2012).

Analgesic Activity : Novel derivatives of Ketorolac have shown superior binding to active sites of receptors, reflecting their enhanced analgesic activity (Kadhim, Mohammed, & Albadr, 2020).

Postoperative Pain Treatment : It's used for treating pain after congenital heart surgery without increasing the risk of bleeding complications (Gupta et al., 2004).

Ocular Inflammation : Ketorolac tromethamine solution 0.5% is effective in suppressing postoperative anterior ocular inflammation after cataract extraction and intraocular lens implantation (Flach et al., 1988).

Knee Surgery Recovery : Intra-articular ketorolac reduces post-operative pain and inflammation in knee surgery (Solheim et al., 2018).

Neurosurgical Applications : Ketorolac is used in neurosurgical patients but requires cautious use due to its close to null effect on symptomatic bleeding requiring surgery (Magni et al., 2013).

Neonatal and Infant Use : While it's used as a short-term analgesic in neonates and infants after cardiac surgery, its safety in these populations is not well-documented (Moffett et al., 2006).

Environmental Toxicity : Ketorolac induces oxidative stress and genotoxicity in common carp Cyprinus carpio, showing effects that are time and concentration-dependent (Galar-Martínez et al., 2016).

Asthma and Allergy Concerns : Topical application of ketorolac can cause severe asthma in patients with aspirin or NSAID allergy, asthma, and nasal polyps (Sitenga et al., 1996).

Propiedades

IUPAC Name |

(1S)-5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13/h1-7,11H,8-9H2,(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWKMVRBQXNZKK-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317534 | |

| Record name | (-)-Ketorolac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Ketorolac | |

CAS RN |

66635-92-5 | |

| Record name | (-)-Ketorolac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66635-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-Ketorolac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066635925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Ketorolac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KETOROLAC, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H3TJ0A81K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

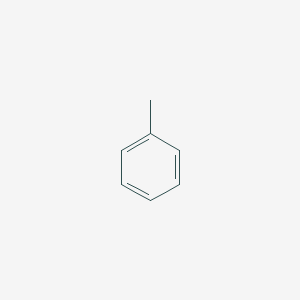

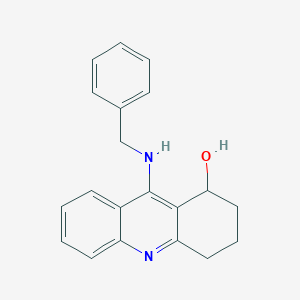

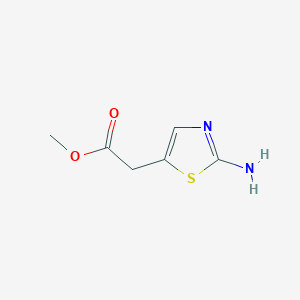

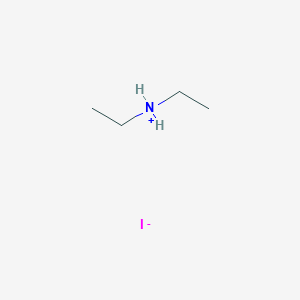

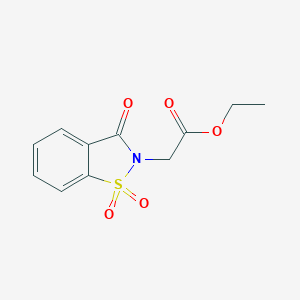

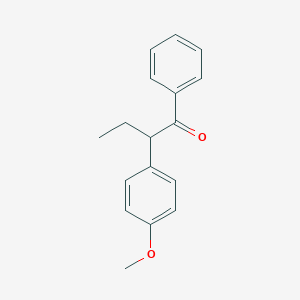

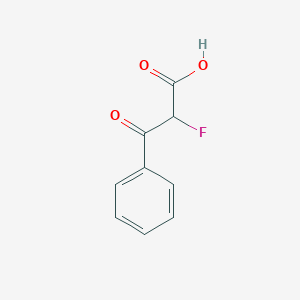

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does (S)-Ketorolac exert its analgesic and anti-inflammatory effects?

A1: (S)-Ketorolac is the active enantiomer of the racemic drug ketorolac tromethamine and is primarily responsible for its analgesic and anti-inflammatory properties. These effects stem from its ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. [, , , ] These enzymes catalyze the formation of prostaglandins, key mediators of inflammation and pain. By inhibiting COX enzymes, (S)-Ketorolac effectively reduces prostaglandin production, thus alleviating pain and inflammation. [, , ]

Q2: What is the enantioselectivity of ketorolac in terms of COX inhibition?

A2: Research has consistently shown that the (S)-enantiomer of ketorolac demonstrates significantly higher potency in inhibiting both COX-1 and COX-2 enzymes compared to its (R)-counterpart. [, ] Studies using various in vitro systems, including guinea pig blood, human monocytes, and purified COX enzymes, confirm that (S)-Ketorolac exhibits 100- to 500-fold greater potency than (R)-Ketorolac in inhibiting COX-2. [] This enantioselectivity highlights the crucial role of stereochemistry in determining the pharmacological activity of chiral drugs like ketorolac.

Q3: How does the potency of (S)-Ketorolac compare to other NSAIDs?

A3: Studies indicate that (S)-Ketorolac exhibits a higher potency in vivo compared to traditional NSAIDs like indomethacin and diclofenac sodium. [] This enhanced potency might be attributed to its physicochemical properties, specifically its lower lipophilicity. [] The lower distribution coefficient of (S)-Ketorolac, compared to indomethacin and diclofenac sodium, suggests that it might achieve higher concentrations at its target sites, resulting in greater efficacy at lower doses. []

Q4: How does pregnancy impact the pharmacokinetics of (S)-Ketorolac?

A4: Studies reveal a significant increase in the clearance of both (R)- and (S)-Ketorolac in women at delivery compared to nonpregnant women and men. [, ] Specifically, clearance for both enantiomers was found to be 55% higher in women at delivery than in nonpregnant women of the same body weight. [] Moreover, women at delivery also exhibited a 27% higher distribution volume compared to nonpregnant women. [] This suggests a need for dosage adjustments during pregnancy and postpartum to ensure therapeutic efficacy and minimize potential risks.

Q5: Does the route of administration influence the pharmacokinetic profile of (S)-Ketorolac?

A5: Yes, the route of administration influences the pharmacokinetic profile of (S)-Ketorolac. Intravenous administration of racemic ketorolac results in a higher clearance and a larger volume of distribution for both (S)- and (R)-enantiomers in women shortly after cesarean delivery compared to the later postpartum period. [] Additionally, periarticular infiltration of ketorolac tromethamine in patients undergoing total hip or knee arthroplasty showed a higher clearance rate and variable volume of distribution for (S)-Ketorolac compared to (R)-Ketorolac. [] These findings highlight the importance of considering the route of administration when evaluating the pharmacokinetics of (S)-Ketorolac.

Q6: Are there any known alternative targets for (R)-Ketorolac?

A6: Intriguingly, research has uncovered a novel pharmacological activity associated with (R)-Ketorolac, the less active enantiomer in terms of COX inhibition. Studies demonstrate that (R)-Ketorolac acts as an inhibitor of Rac1 and Cdc42 GTPases. [, , , , , ] These GTPases are implicated in various cellular processes, including cell adhesion, migration, and invasion, which are crucial for cancer metastasis. [, ]

Q7: What is the significance of (R)-Ketorolac's GTPase inhibition in the context of cancer?

A7: The ability of (R)-Ketorolac to inhibit Rac1 and Cdc42 GTPases holds significant implications for cancer therapy, particularly in ovarian cancer. [, , , , , ] Studies have demonstrated that (R)-Ketorolac effectively inhibits ovarian cancer cell adhesion, migration, and invasion in vitro and reduces tumor cell implantation in vivo. [, , , , ] This novel pharmacological activity of (R)-Ketorolac, independent of its COX inhibition, presents a promising avenue for developing new therapeutic strategies for cancers where Rac1 and Cdc42 play critical roles.

Q8: How do the pharmacokinetic properties of (S)- and (R)-Ketorolac differ?

A8: Pharmacokinetic studies have consistently demonstrated significant differences in the disposition of (S)- and (R)-Ketorolac. [, , , ] Specifically, (S)-Ketorolac exhibits a higher clearance rate compared to (R)-Ketorolac. [, , ] For instance, in a study involving intramuscular administration of racemic ketorolac, the clearance of (S)-Ketorolac was found to be significantly higher (45.9 ± 10.1 ml/h/kg) than that of (R)-Ketorolac (19.0 ± 5.0 ml/h/kg). [] Additionally, the volume of distribution at steady state is significantly larger for (S)-Ketorolac compared to its (R)-counterpart. [, ] These differences in pharmacokinetic parameters highlight the importance of considering the enantiospecific disposition of ketorolac in clinical settings.

Q9: What analytical methods are employed to study the pharmacokinetics of (S)-Ketorolac?

A9: Various analytical methods have been developed and validated to study the enantioselective pharmacokinetics of ketorolac. [, , , , ] High-performance liquid chromatography (HPLC) coupled with chiral stationary phases is a widely used technique for the separation and quantification of ketorolac enantiomers in biological matrices. [, , , ] Capillary electrophoresis, employing cationic β-cyclodextrin derivatives as chiral selectors, has also been explored for the determination of ketorolac enantiomers in plasma. [] These analytical approaches enable researchers to accurately measure and monitor the concentrations of individual enantiomers, providing crucial insights into their pharmacokinetic profiles and potential drug interactions.

Q10: How is molecular docking used to understand the interactions of ketorolac enantiomers?

A10: Molecular docking studies have been employed to predict the chiral separation of ketorolac enantiomers using AGP (alpha-1-acid-glycoprotein) chiral columns. [] By simulating the binding of (R)- and (S)-Ketorolac to the AGP stationary phase, researchers can estimate the binding energies and interaction types, providing insights into the elution order of the enantiomers. [] These computational approaches complement experimental findings and contribute to a deeper understanding of the enantioselective interactions of ketorolac with biological targets.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Ethylbenzo[d]thiazol-2-ol](/img/structure/B28342.png)